

Comparative Analysis of NMR Spectral Data: 1,2,3,4-Tetrahydroquinoxaline and Analogs

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Compound of Interest

Compound Name: **1,2,3,4-Tetrahydroquinoxaline**

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For researchers, scientists, and drug development professionals, access to precise analytical data is paramount for the identification and characterization of novel compounds. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectral data for **1,2,3,4-tetrahydroquinoxaline** and its analogs. While specific, publicly available, assigned ¹H and ¹³C NMR data for **1,2,3,4-tetrahydroquinoxaline** is not readily found in comprehensive databases, this guide presents the spectral data for the closely related compound, 1,2,3,4-tetrahydroquinoline, as a valuable comparative reference.

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for 1,2,3,4-tetrahydroquinoline. This data can serve as a useful benchmark for researchers working with similar heterocyclic scaffolds.

Table 1: ¹H NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.95	m	2H	Ar-H
6.59	t	1H	Ar-H
6.45	d	1H	Ar-H
3.75 (broad s)	s	1H	N-H
3.29	t	2H	CH ₂ (C2)
2.75	t	2H	CH ₂ (C4)
1.93	m	2H	CH ₂ (C3)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline

Chemical Shift (δ) ppm	Assignment
144.7	C8a
129.4	C7
126.8	C5
121.5	C4a
117.1	C8
114.1	C6
41.9	C2
26.9	C4
22.2	C3

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Experimental Protocols

A general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra for heterocyclic compounds like **1,2,3,4-tetrahydroquinoxaline** and its analogs is provided below.

1. Sample Preparation:

- **Dissolution:** Accurately weigh 5-10 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial.
- **Homogenization:** Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- **Filtering:** To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Number of Scans:** Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 2-4 seconds.
 - **Spectral Width (sw):** A range of -2 to 12 ppm is generally adequate for most organic compounds.

- ^{13}C NMR Acquisition Parameters:

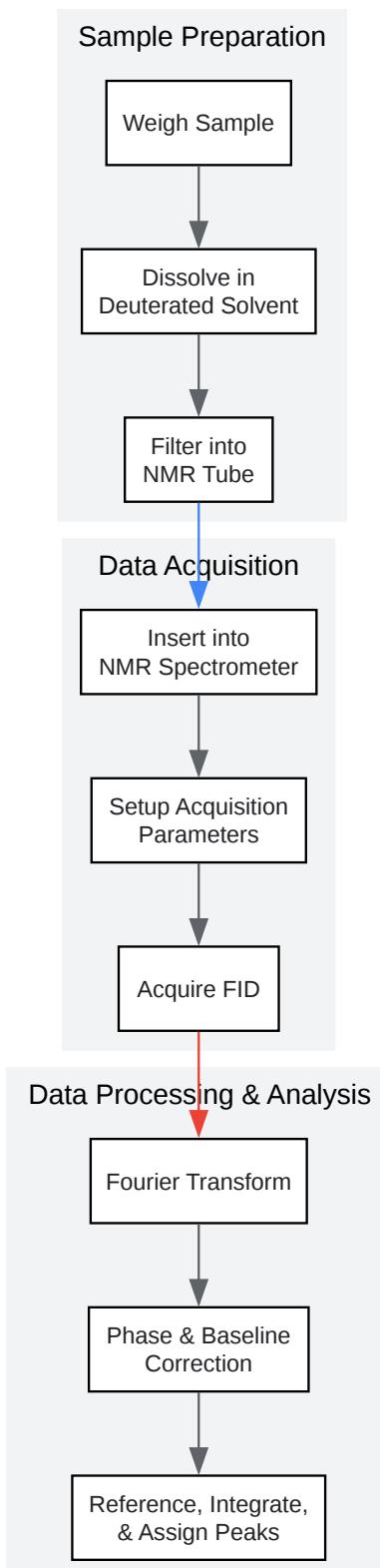
- Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range of 0 to 220 ppm is standard.

3. Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of the peaks in both ^1H and ^{13}C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

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General workflow for NMR sample preparation, data acquisition, and analysis.

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